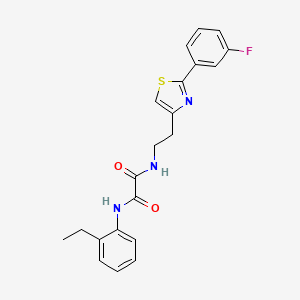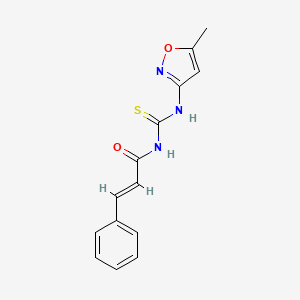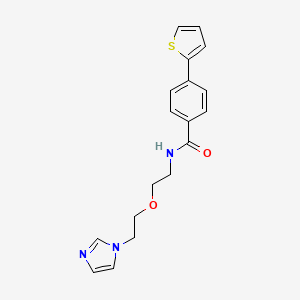
4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a derivative of pyridine, which is a heterocyclic aromatic organic compound. This particular derivative is characterized by the presence of a hydroxy group and a tert-butyl ester group, which are functional groups that can significantly alter the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of pyridine derivatives, including those with tert-butyl groups, can be achieved through a transition-metal-free, two-step reaction sequence. This method involves the highly regioselective addition of tert-butyl magnesium reagents to pyridine precursors that have been activated with triisopropylsilyl (TIPS) groups. Following this addition, an efficient microwave-assisted aromatization using sulfur as an oxidant can be employed to obtain the desired 3,4-disubstituted pyridine derivatives. This synthesis method is compatible with various functional groups, such as ester, amide, halide, nitrile, or alkyne groups, which can be present in the 3-position of the pyridine ring .
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives can be quite diverse, depending on the substituents present on the ring. In the case of 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester, the presence of a hydroxy group could allow for unusual coupling reactions, such as those reported with acetylenic esters and α-amino acids in the presence of isocyanide or carbodiimide . These types of reactions can lead to the formation of new heterocyclic compounds, such as pyrrole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester would be influenced by its functional groups. The tert-butyl ester group is known to be hydrophobic and can increase the overall lipophilicity of the molecule. The hydroxy group, on the other hand, can contribute to the molecule's solubility in polar solvents due to its ability to form hydrogen bonds. The synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters in a continuous flow synthesis demonstrates the versatility and reactivity of tert-butyl ester-containing compounds . This process also highlights the potential for tert-butyl esters to be hydrolyzed under certain conditions, reverting to the corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Synthesis and Elaboration in Piperidine Derivatives
4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, closely related to the tert-butyl ester variant, have been utilized in the asymmetric synthesis of piperidine derivatives. This involves a Claisen rearrangement process, showcasing their potential as intermediates for producing various amines with a substituted piperidine subunit (Acharya & Clive, 2010).
Investigation of C–S Bond Cleavage in Hydrazination
A study focused on the unexpected cleavage of the C–S bond during the hydrazination of related esters highlights the compound's role in synthesizing acyl hydrazides and understanding mechanistic pathways in organic chemistry (Nordin, Ariffin, Daud & Sim, 2016).
Activation of Carboxylic Acids
Research demonstrates the utility of the tert-butyl variant in activating carboxylic acids, particularly in synthesizing carboxylic acid anhydrides and esters of N-protected amino acids. This showcases its applicability in peptide synthesis and modification of bioactive compounds (Pozdnev, 2009).
Propiedades
IUPAC Name |
tert-butyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4,6,8,12H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXJUNRMZFARMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)
![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506829.png)

![diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506832.png)
![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)
![1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2506835.png)
![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione](/img/structure/B2506836.png)



![N-(2,4-difluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506843.png)
![3-Aminofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B2506844.png)

